(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid is a chiral amino acid derivative with notable significance in various scientific fields, including chemistry, biology, and medicine. The compound features an amino group, a carboxyl group, and a dichlorophenyl group attached to a central carbon atom. The designation (S) indicates that it is the specific enantiomer with a defined spatial arrangement of atoms, which is crucial for its biological activity and interactions.
This compound is synthesized from commercially available precursors such as 2,6-dichlorobenzaldehyde and phenylalanine derivatives. Its synthesis involves several chemical transformations that yield the final product in a pure form suitable for research applications.
(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid falls under the category of amino acids and is classified as a non-proteinogenic amino acid due to its unique structure and properties compared to standard amino acids used in protein synthesis. It is particularly studied for its potential role in enzyme inhibition and interactions with biological systems.
The synthesis of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid typically involves several key steps:
In industrial settings, the production may utilize continuous flow reactors and automated processes to enhance yield and purity. Optimization of reaction conditions is crucial for scaling up the synthesis while maintaining the compound's integrity.
The molecular formula of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid is . Its structure consists of:
(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets within biological systems:
Relevant data includes melting point ranges and spectral data (NMR, IR) that confirm its structural integrity upon synthesis .
(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid has diverse applications across several scientific domains:
This compound's unique properties make it valuable for ongoing research into new therapeutic agents and chemical syntheses.
The compound is systematically named (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, reflecting its core structural features: a propanoic acid backbone substituted at the 2-position by an amino group and at the 3-position by a 2,6-dichlorophenyl ring. Its molecular formula is C₉H₉Cl₂NO₂, with a molar mass of 246.09 g/mol for the free acid. The hydrochloride salt form (commonly encountered in commercial supplies) has the molecular formula C₉H₁₀Cl₃NO₂ and a molar mass of 270.54 g/mol [5] [7].
Table 1: Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid |
Molecular Formula (Acid) | C₉H₉Cl₂NO₂ |
Molecular Weight (Acid) | 246.09 g/mol |
Molecular Formula (HCl Salt) | C₉H₁₀Cl₃NO₂ |
Molecular Weight (HCl Salt) | 270.54 g/mol |
Canonical SMILES (Acid) | C1=CC(=C(C(=C1)Cl)CC@@HN)Cl |
InChI Key (Acid) | SSTFPAMFDCZJDF-QRPNPIFTSA-N |
This molecule possesses a single chiral center at the C2 carbon of the propanoic acid chain, giving rise to (R)- and (S)-enantiomers. Commercial and research supplies explicitly specify the (S)-configuration [5] [7]. This enantiomeric purity is critically important as the (S)- and (R)-forms can exhibit drastically different biological activities, binding affinities, and metabolic pathways due to interactions with inherently chiral biological macromolecules like enzymes and receptors. The S-configuration is denoted in the IUPAC name and unambiguously defined by the [C@@H]
stereodescriptor in its SMILES notation (O=C(O)[C@@H](N)CC1=C(Cl)C=CC=C1Cl
) and the /m0./s1
stereochemical layer in its InChI string [5] [7].
While the search results do not provide explicit crystallographic data (X-ray or neutron diffraction structures) for the title compound, its core structural features can be inferred. The 2,6-dichloro substitution on the phenyl ring creates significant steric hindrance ortho to the point of attachment of the alanine side chain. This likely forces the phenyl ring plane to be nearly perpendicular to the plane defined by the carboxylic acid (Cα-COOH) group to minimize steric clashes between the ortho-chlorine atoms and the Cα-hydrogen or carboxylic acid moiety. Computational modeling (DFT, molecular mechanics) would be essential tools to predict the lowest energy conformation, particularly the torsional angle between the phenyl ring and the Cβ-Cα bond, which significantly influences its overall shape and potential for intermolecular interactions in the solid state or with biological targets.
Comprehensive spectroscopic analysis is vital for identification, purity assessment, and structural verification:
Amino group (NH₂/ NH₃⁺): Broad signal(s) typically between δ 1.5-3.0 ppm (salt) or 7.0-9.0 ppm (free base), exchangeable.¹³C NMR would show signals for the carbonyl carbon (δ ~170-175 ppm), the aromatic carbons (multiple signals δ 125-140 ppm), the benzylic CH₂ (δ ~35-40 ppm), and the chiral methine carbon (δ ~50-55 ppm). The two chlorine atoms induce significant downfield shifts on their attached aromatic carbons.
Infrared (IR) Spectroscopy:IR spectroscopy would confirm key functional groups [8]. The free acid form would exhibit a broad, strong O-H stretch (~2500-3300 cm⁻¹) overlapping with N-H stretches, a sharp C=O stretch around 1710-1720 cm⁻¹, and N-H bends (~1600-1580 cm⁻¹). The hydrochloride salt would show characteristic shifted bands: a broad, strong N⁺-H stretch (~2000-2800 cm⁻¹), a carbonyl stretch typical of a carboxylate anion (COO⁻, ~1550-1650 cm⁻¹ asymmetric, ~1350-1450 cm⁻¹ symmetric) if zwitterionic, or a perturbed C=O stretch if not fully ionized. Aromatic C=C stretches appear around 1500-1580 cm⁻¹ and 1450 cm⁻¹, while C-Cl stretches occur in the 700-800 cm⁻¹ region.
Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal. The free acid would show the protonated molecule [M+H]⁺ at m/z 246.00 (for C₉H₁₀Cl₂NO₂⁺, calculated 245.9994) and/or the deprotonated molecule [M-H]⁻ at m/z 244.00 (C₉H₈Cl₂NO₂⁻, calculated 243.9839). The HCl salt would show [M+H]⁺ of the free acid (m/z 246.00) as the cation, and Cl⁻ (m/z 35, 37) as the anion. High-resolution MS (HRMS) would be essential for confirming the elemental composition based on exact mass. Fragmentation patterns would likely involve loss of H₂O (-18 Da) from [M+H]⁺, decarboxylation (-44 Da), and cleavages around the benzylic position yielding characteristic ions like the 2,6-dichlorobenzyl cation (m/z 159/161/163*).
Table 2: Key Spectroscopic Techniques and Expected Signatures
Technique | Key Expected Features |
---|---|
¹H NMR | Aromatic H (δ ~7.2-7.4 ppm, 4H, m); Benzylic CH₂ (δ ~3.0-3.5 ppm, 2H, dd); Chiral CH (δ ~3.8-4.2 ppm, 1H, m); COOH/NHₓ (δ ~12-13 / broad ~1.5-9.0 ppm) |
¹³C NMR | C=O (δ ~170-175 ppm); Aromatic C (δ ~125-140 ppm, multiple); Benzylic CH₂ (δ ~35-40 ppm); Chiral CH (δ ~50-55 ppm) |
IR (Free Acid) | ν(O-H) broad ~2500-3300 cm⁻¹; ν(C=O) ~1710-1720 cm⁻¹; δ(N-H) ~1600-1580 cm⁻¹; ν(C=C) Ar ~1450-1580 cm⁻¹; ν(C-Cl) ~700-800 cm⁻¹ |
IR (HCl Salt) | ν(N⁺-H) broad ~2000-2800 cm⁻¹; νₐₛ(COO⁻) ~1550-1650 cm⁻¹; νₛ(COO⁻) ~1350-1450 cm⁻¹; ν(C=C) Ar ~1450-1580 cm⁻¹; ν(C-Cl) ~700-800 cm⁻¹ |
MS (ESI+) | [M+H]⁺ m/z 246.00 (C₉H₁₀Cl₂NO₂⁺); Fragments: [M+H-H₂O]⁺ m/z 228, [M+H-CO₂]⁺ m/z 202, [C₇H₅Cl₂]⁺ (m/z 162.98) |
MS (ESI-) | [M-H]⁻ m/z 244.00 (C₉H₈Cl₂NO₂⁻) |
The core structure "2-amino-3-(dichlorophenyl)propanoic acid" can manifest as various isomers differing in chlorine substitution patterns on the phenyl ring and stereochemistry. Key comparisons include:
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